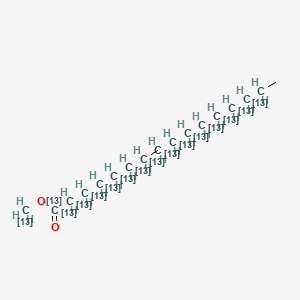
Methyl palmitate-13C16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl palmitate-13C16, also known as Methylhexadecanoate-13C16, is a compound where the carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways. The molecular formula of this compound is 13CH3(13CH2)1413CO2CH3, and it has a molecular weight of 286.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl palmitate-13C16 can be synthesized through the esterification of palmitic acid-13C16 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the continuous feeding of palmitic acid-13C16 and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl palmitate-13C16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitic acid-13C16.
Reduction: It can be reduced to produce hexadecanol-13C16.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Palmitic acid-13C16.
Reduction: Hexadecanol-13C16.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl palmitate-13C16 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: Employed in studies involving lipid metabolism and fatty acid synthesis.
Medicine: Investigated for its anti-inflammatory and antifibrotic effects, as well as its role in inhibiting phagocytic activity and immune response.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mecanismo De Acción
Methyl palmitate-13C16 exerts its effects through various mechanisms:
Inhibition of Phagocytic Activity: It inhibits the activity of phagocytes, which are cells involved in the immune response.
Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory mediators.
Antifibrotic Effects: It prevents the formation of fibrous tissue, which is associated with various chronic diseases.
Comparación Con Compuestos Similares
Similar Compounds
- Palmitic acid-13C16
- Methyl stearate-13C18
- Potassium palmitate-1-13C
- Glyceryl tri (palmitate-1,2-13C2)
Uniqueness
Methyl palmitate-13C16 is unique due to its specific labeling with carbon-13, which makes it particularly useful for tracing and studying metabolic pathways. Its anti-inflammatory and antifibrotic properties also distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C17H34O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(113C)methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15-13C15)hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
Clave InChI |
FLIACVVOZYBSBS-NMYYJSTJSA-N |
SMILES isomérico |
C[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O[13CH3] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



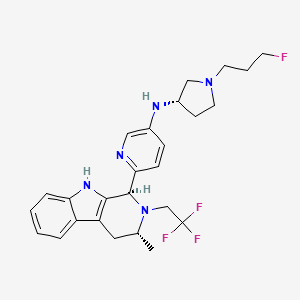
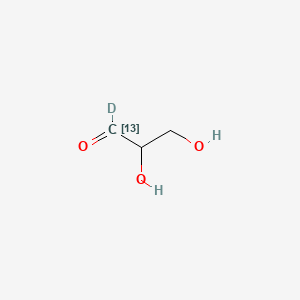

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)


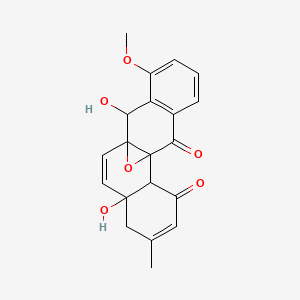
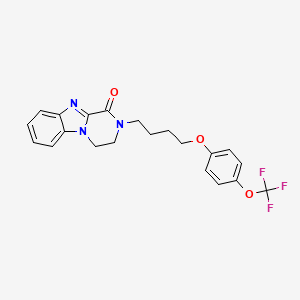
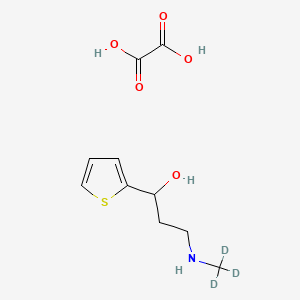



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
